molecular formula C7H6O5 B3059517 Methyl 5-hydroxy-4-oxo-4H-pyran-2-carboxylate CAS No. 49652-51-9

Methyl 5-hydroxy-4-oxo-4H-pyran-2-carboxylate

Cat. No.: B3059517
CAS No.: 49652-51-9
M. Wt: 170.12 g/mol
InChI Key: ZPGGNADHMKRUDT-UHFFFAOYSA-N
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Description

Methyl 5-hydroxy-4-oxo-4H-pyran-2-carboxylate, also known as methyl comenate, is a chemical compound with the molecular formula C7H6O5 and a molecular weight of 170.12 g/mol . It is an ester derivative of comenic acid, which is a representative of the 4H-pyran-4-one (γ-pyrone) class of compounds . This class of molecules is the subject of preclinical research due to its high therapeutic potential . Comenic acid, the parent acid of this compound, is recognized as an active component in cell-regenerative drugs and has demonstrated a range of biological activities in scientific studies . These activities include a neuroprotective effect, where it was shown to reduce neuron death caused by the excitotoxic effect of glutamate in models of cultured rat cerebellar neurons . Furthermore, comenic acid has exhibited a neurotrophic effect, the ability to prevent disruptions in synaptic plasticity, and antioxidant properties . Research on derivatives of kojic acid, a structurally similar 5-hydroxy-4-pyrone, has shown that such compounds can possess significant anti-inflammatory properties . For instance, certain derivatives have been found to inhibit the production of inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE2) in immune cells by suppressing key signaling pathways involving Syk, Src, and the NF-κB transcription factor . This suggests that the 5-hydroxy-4-pyrone core is a valuable scaffold for developing immunopharmacological tools. As a derivative of this scaffold, this compound is a building block for researchers synthesizing and evaluating novel compounds for potential application in developing neuroprotective and anti-inflammatory agents. This product is intended for research and manufacturing purposes only. It is not approved for use in humans or animals as a drug, for diagnostic purposes, or for any form of personal use.

Properties

IUPAC Name

methyl 5-hydroxy-4-oxopyran-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6O5/c1-11-7(10)6-2-4(8)5(9)3-12-6/h2-3,9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPGGNADHMKRUDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=O)C(=CO1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70549017
Record name Methyl 5-hydroxy-4-oxo-4H-pyran-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70549017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

49652-51-9
Record name Methyl 5-hydroxy-4-oxo-4H-pyran-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70549017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 5-hydroxy-4-oxo-4H-pyran-2-carboxylate can be synthesized through various methods. One common approach involves the condensation of 5-hydroxy-2-methyl-4H-pyran-4-one with methyl chloroformate under basic conditions . The reaction typically requires a solvent such as tetrahydrofuran and a base like potassium carbonate. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the synthesis process. Additionally, industrial methods may incorporate green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions: Methyl 5-hydroxy-4-oxo-4H-pyran-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a corresponding ketone or carboxylic acid.

    Reduction: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions with amines or alcohols to form amides or other esters.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Amines or alcohols in the presence of a catalyst like triethylamine.

Major Products Formed:

    Oxidation: Formation of 5-hydroxy-4-oxo-4H-pyran-2-carboxylic acid.

    Reduction: Formation of 5-hydroxy-4-hydroxy-4H-pyran-2-carboxylate.

    Substitution: Formation of various amides or esters depending on the nucleophile used.

Scientific Research Applications

Methyl 5-hydroxy-4-oxo-4H-pyran-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 5-hydroxy-4-oxo-4H-pyran-2-carboxylate involves its interaction with various molecular targets. The hydroxyl and keto groups can participate in hydrogen bonding and electrostatic interactions with enzymes and receptors, influencing their activity. Additionally, the ester group can undergo hydrolysis to release the active carboxylic acid, which can further interact with biological targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 5-hydroxy-6-methyl-4-oxo-4H-pyran-2-carboxylate

This compound (CAS 24056-48-2) differs by an ethyl ester at C2 and a methyl group at C6. Its molecular formula is C₉H₁₀O₅ (MW 198.17), compared to C₈H₈O₅ (MW 184.15) for the methyl ester. It has a melting point of 126°C, though its biological activity remains undocumented in the provided evidence .

Lithium 5-hydroxy-4-oxo-4H-pyran-2-carboxylate (Lithium Comenate)

As the lithium salt of comenic acid, this compound crystallizes as a hydrate with the formula [Li(HCom)(H₂O)₃]·H₂O. Its non-centrosymmetric orthorhombic crystal structure (space group Pna2₁) facilitates unique coordination chemistry. Unlike the methyl ester, lithium comenate directly exhibits pharmacological effects, including a two-fold increase in neuronal survival under oxidative stress and reduced brain tissue damage in mice at doses of 1–2 mg/kg .

5-Hydroxy-4-oxo-4H-pyran-2-carboxylic Acid (Comenic Acid)

The parent acid (MW 156.09) lacks ester or salt functionalities. It serves as the precursor for derivatives like the methyl ester and lithium comenate.

Structural and Functional Analysis

Substituent Effects on Reactivity and Bioactivity

  • Ester vs. Salt : The methyl ester is lipophilic, making it suitable as a synthetic intermediate, whereas the lithium salt’s ionic nature enhances water solubility and bioavailability .
  • Positional Substitution : Ethyl 5-hydroxy-6-methyl-4-oxo-4H-pyran-2-carboxylate’s C6 methyl group may reduce electrophilicity at the pyran ring compared to the unsubstituted methyl ester, influencing its reactivity in further derivatizations .

Comparative Data Table

Compound Molecular Formula Molecular Weight Key Substituents Melting Point Biological Activity
Methyl 5-hydroxy-4-oxo-4H-pyran-2-carboxylate C₈H₈O₅ 184.15 Methyl ester (C2) Not reported Synthetic intermediate
Ethyl 5-hydroxy-6-methyl-4-oxo-4H-pyran-2-carboxylate C₉H₁₀O₅ 198.17 Ethyl ester (C2), methyl (C6) 126°C Not reported
Lithium 5-hydroxy-4-oxo-4H-pyran-2-carboxylate C₆H₃LiO₅ ~156.04 Lithium salt (C2) Not reported Neuroprotective, antioxidant
Comenic Acid C₆H₄O₅ 156.09 Carboxylic acid (C2) Not reported Precursor compound

Biological Activity

Methyl 5-hydroxy-4-oxo-4H-pyran-2-carboxylate, an organic compound with the molecular formula C7H6O5, has garnered attention for its various biological activities, particularly in the fields of anti-inflammatory and antimicrobial research. This article explores the compound's synthesis, mechanisms of action, and biological effects based on diverse studies.

Overview of this compound

This compound is synthesized through various methods, including the condensation of 5-hydroxy-2-methyl-4H-pyran-4-one with methyl chloroformate under basic conditions . Its structure features hydroxyl and keto groups that play crucial roles in its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Hydrogen Bonding : The hydroxyl and keto groups can form hydrogen bonds with enzymes and receptors, influencing their activity.
  • Electrostatic Interactions : These functional groups also facilitate electrostatic interactions that are critical for binding to biological targets.
  • Hydrolysis : The ester group can undergo hydrolysis to release the active carboxylic acid, which further interacts with biological systems .

Anti-inflammatory Effects

Research indicates that derivatives of this compound exhibit significant anti-inflammatory properties. For instance, a study on (5-hydroxy-4-oxo-4H-pyran-2-yl)methyl 6-hydroxynaphthalene-2-carboxylate (MHNC), a derivative, demonstrated its ability to suppress nitric oxide (NO) production in lipopolysaccharide (LPS)-treated RAW264.7 cells. This compound inhibited the upregulation of inducible NO synthase (iNOS) and cyclooxygenase (COX)-2 genes by interfering with the nuclear factor (NF)-κB signaling pathway .

Key Findings:

  • Inhibition of NO Production : MHNC reduced NO secretion in a dose-dependent manner.
  • Gene Expression Modulation : It suppressed mRNA levels for iNOS and COX-2.
  • NF-kB Pathway Interference : The compound inhibited the translocation of NF-kB subunits, thereby affecting inflammatory responses .

Antimicrobial Activity

The antimicrobial properties of methyl 5-hydroxy-4-oxo-4H-pyran derivatives have also been explored. Studies have shown that these compounds possess activity against various pathogens, although specific data on this compound's antimicrobial efficacy remains limited .

Comparative Analysis with Related Compounds

Compound NameStructureBiological Activity
This compoundStructureAnti-inflammatory, potential antimicrobial
Kojic Acid DerivativesSimilar pyran structureAnti-cancer, anti-inflammatory
5-Hydroxy-4-Oxo-Pyran DerivativesVaries based on substituentsAntimicrobial activity reported

Case Studies and Research Findings

  • Study on Inflammatory Response Modulation :
    • A study demonstrated that MHNC significantly reduced inflammatory symptoms in mice models treated with HCl/EtOH by decreasing phospho-IκBα levels .
  • Synthesis and Biological Evaluation :
    • Research has synthesized various derivatives from methyl 5-hydroxy-4-oxo-4H-pyran and evaluated their antiviral activities against Hepatitis C virus, indicating potential therapeutic applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 5-hydroxy-4-oxo-4H-pyran-2-carboxylate
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